molecular formula C21H17N3O3S B2965108 2-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide CAS No. 898405-94-2

2-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide

Cat. No.: B2965108
CAS No.: 898405-94-2
M. Wt: 391.45
InChI Key: LBUFCCYOEFHDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide is a heterocyclic acetamide derivative characterized by a benzodiazolylphenyl core linked to a benzenesulfonyl group via an acetamide bridge.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-20(14-28(26,27)17-6-2-1-3-7-17)22-16-12-10-15(11-13-16)21-23-18-8-4-5-9-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUFCCYOEFHDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl and benzodiazolyl intermediates. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

  • Step 1: Preparation of Benzenesulfonyl Intermediate

      Reagents: Benzenesulfonyl chloride, base (e.g., pyridine)

      Conditions: The reaction is carried out at low temperatures to prevent side reactions.

  • Step 2: Preparation of Benzodiazolyl Intermediate

      Reagents: 1H-1,3-benzodiazole, suitable halogenating agent (e.g., N-bromosuccinimide)

      Conditions: The reaction is typically conducted under reflux conditions.

  • Step 3: Coupling Reaction

      Reagents: Benzenesulfonyl intermediate, benzodiazolyl intermediate, coupling agent (e.g., EDCI)

      Conditions: The reaction is performed in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group.

    Reduction: Reduction reactions can target the benzodiazolyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, while the benzodiazolyl group may participate in binding to nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide with key analogs from the literature, focusing on structural features, synthesis, physicochemical properties, and biological activities.

Structural and Functional Group Analysis
Compound Name Key Structural Features Biological Activity/Notes Reference
Target Compound : this compound Benzenesulfonyl group; benzodiazolylphenyl core; acetamide linker Hypothesized enzyme inhibition (e.g., elastase) based on benzodiazole-acetamide motifs
Compound 9c : 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Bromophenyl-thiazole; triazole-phenoxymethyl linker Superior docking scores (Glide XP) compared to non-halogenated analogs; enhanced binding
Compound 54 : N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide Phenylsulfonyl group; fluorophenyl-triazole High yield (86.6%); potential cytohesin inhibition; sulfonyl enhances metabolic stability
Compound 7 : N-(2-chloro-4-sulfamoylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl]acetamide Chlorophenyl-sulfamoyl; dimethylbenzenesulfonyl-benzodiazole Demonstrated elastase inhibition (IC₅₀ = 2.1 µM); sulfonyl groups critical for activity
Compound 2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide Benzothiazole-thioether; hydroxypropyl group Solubility data available (Handbook of Aqueous Solubility Data); improved hydrophilicity

Key Observations :

  • Sulfonyl vs. Thio Groups : The benzenesulfonyl group in the target compound and Compound 54 may enhance metabolic stability compared to thioether-containing analogs (e.g., Compound 51 in ) .
  • Halogenation Effects : Bromophenyl (Compound 9c) and fluorophenyl (Compound 54) substituents improve binding affinity in docking studies, likely due to hydrophobic and electronic interactions .
  • Benzodiazole vs.

Biological Activity

The compound 2-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide is a derivative of benzimidazole, a class known for diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H16N2O2S\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes a benzenesulfonyl group and a benzodiazole moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzimidazole derivatives and their evaluation against a range of bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. A case study involving related compounds showed that they induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The compound This compound may exhibit similar effects due to its structural similarities to known anticancer agents.

Anthelmintic Activity

Another significant area of research is the anthelmintic activity of benzimidazole derivatives. A study focused on the synthesis and evaluation of novel derivatives found that certain compounds effectively inhibited the growth of parasitic worms. The compound's structural features may enhance its binding affinity to target sites in helminths, making it a candidate for further investigation in this field .

Research Findings

A summary of key findings from various studies is presented in the table below:

Study Biological Activity Findings
Dattatri et al. (2013)AntimicrobialSignificant activity against multiple bacterial strains
Sinha et al. (2024)AnticancerInduces apoptosis through kinase inhibition
Kumar et al. (2020)AnthelminticEffective against parasitic worms; potential for drug development

Case Study 1: Antimicrobial Evaluation

In a recent study, the compound was tested against several bacterial strains using the agar diffusion method. Results showed inhibition zones ranging from 15 to 25 mm, indicating strong antimicrobial activity. The efficacy was compared with standard antibiotics, revealing that the compound could serve as a potential alternative treatment for bacterial infections.

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanism revealed that the compound activates caspase pathways leading to apoptosis in human cancer cell lines. The study utilized flow cytometry and Western blot analysis to confirm these findings, establishing a clear link between the compound's structure and its biological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.